molecular formula C9H9N3OS B2362991 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one CAS No. 211245-41-9

6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one

Cat. No.: B2362991
CAS No.: 211245-41-9
M. Wt: 207.25
InChI Key: BETPKCCUZWUHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one is a versatile chemical intermediate within the privileged pyrido[2,3-d]pyrimidin-7-one scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This specific compound serves as a crucial synthetic precursor for the development of novel kinase inhibitors. The methylthio group at the 2-position can be selectively modified, for instance through oxidation to a methyl sulfone or nucleophilic displacement, to introduce diverse amine substituents, thereby enabling extensive structure-activity relationship (SAR) studies . The core scaffold is of high research interest due to its structural resemblance to purine bases found in DNA and RNA, allowing it to interact effectively with various enzyme active sites . Pyrido[2,3-d]pyrimidin-7-one derivatives are widely investigated as potent inhibitors of clinically relevant protein kinases, such as Receptor Interacting Protein Kinase-2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2) . Inhibition of these kinases is a prominent strategy in research targeting the regulation of inflammatory signaling pathways and cell proliferation mechanisms . Furthermore, this chemotype is a key building block in explorations for therapeutics targeting dihydrofolate reductase (DHFR) and a range of other oncogenic kinases . As such, this compound provides researchers with a valuable and flexible template for the design and synthesis of new biologically active molecules for experimental purposes.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-3-6-4-10-9(14-2)12-7(6)11-8(5)13/h3-4H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETPKCCUZWUHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine Displacement and Cyclization

Reaction of 4-amino-5-bromo-2-(methylthio)pyrimidine with acetylacetone in the presence of sodium methoxide (NaOMe) in methanol at 60–70°C induces cyclization, forming the pyrido[2,3-d]pyrimidin-7-one core. This step proceeds via enamine formation, followed by intramolecular nucleophilic attack to generate the fused bicyclic system. The methyl group at position 6 originates from the acetylacetone’s methyl substituent, which undergoes keto-enol tautomerization during cyclization. Yields for analogous reactions range from 70% to 82% when optimized for stoichiometry and temperature.

Alternative Pyrimidine Precursors

Substituting acetylacetone with methyl acetoacetate shifts the reaction pathway, requiring harsher conditions (reflux in toluene, 110°C) but offering improved regioselectivity. This method avoids side reactions associated with acetylacetone’s volatility, achieving 75% yield in model systems. Post-cyclization, hydrolysis of the ester group under acidic conditions (HCl, H2O/EtOH) yields the free ketone, which is subsequently reduced to the methyl group using sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Ring-Closure Strategies with Acetylacetic Esters

An alternative route prioritizes the formation of the pyridone ring prior to pyrimidine annulation. This method, adapted from Palbociclib synthesis protocols, employs 1-(4-amino-2-(methylthio)-5-pyrimidinyl)ethanone and methyl acetylacetonate as key intermediates.

Condensation and Cyclization

In a nitrogen atmosphere, the ethanone derivative reacts with methyl acetylacetonate in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by p-toluenesulfonic acid (PTSA). The reaction proceeds via Knoevenagel condensation, forming a conjugated enone that undergoes cyclization to yield 6-acetyl-2-(methylthio)-8H-pyrido[2,3-d]pyrimidin-7-one. The acetyl group at position 6 is then reduced to a methyl group using hydrogen gas (H2, 50 psi) over a palladium-on-carbon (Pd/C) catalyst in ethanol, achieving 88% yield after recrystallization.

Solvent and Catalyst Optimization

Replacing DMF with 1,4-dioxane improves reaction homogeneity, reducing side product formation. Catalytic systems such as copper(I) iodide (CuI) and 1,10-phenanthroline enhance cyclization efficiency under milder conditions (70°C, 6 hours), as demonstrated in analogous pyridopyrimidinone syntheses. This modification increases yields to 85% while shortening reaction times.

Late-Stage Functionalization Approaches

For compounds requiring modular substitution patterns, late-stage functionalization of preformed pyrido[2,3-d]pyrimidin-7-ones offers flexibility.

Methylthio Group Introduction

The methylthio group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) on a 2-chloro or 2-bromo precursor. Treatment with sodium thiomethoxide (NaSMe) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours replaces the halogen atom with a methylthio group. This method achieves 78% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Methyl Group Installation at Position 6

Starting from 6-bromo-2-(methylthio)-8H-pyrido[2,3-d]pyrimidin-7-one, a Suzuki-Miyaura coupling with methylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and potassium carbonate (K2CO3) in toluene/water (3:1) at 90°C installs the methyl group. This method, while effective (yield: 72%), necessitates careful control of boronic acid stoichiometry to minimize di-methylation byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances scalability for high-volume production. A two-stage system separates the cyclization and reduction steps, with in-line purification via liquid-liquid extraction. This approach reduces processing time by 40% and improves overall yield to 80%.

Green Chemistry Metrics

Solvent recovery systems for methanol and DMF, coupled with catalytic hydrogenation for reduction steps, align with green chemistry principles. Lifecycle assessments indicate a 35% reduction in waste compared to traditional methods.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability Cost Efficiency
Pyrimidine Cyclization Bromine displacement, cyclization 70–82 High Moderate
Acetylacetic Ester Route Condensation, reduction 85–88 Moderate High
Late-Stage Functionalization Suzuki coupling, SNAr 72–78 Low Low

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.

    Substituting Agents: Benzylamine for substitution reactions.

Major Products

    Oxidation Products: Sulfoxide and sulfone derivatives.

    Substitution Products: Amino derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones, including 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. Its effectiveness against resistant strains is particularly noteworthy, highlighting its importance in addressing antibiotic resistance issues .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting various diseases beyond cancer and infections .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The mechanisms are still under investigation but may involve antioxidant activity and modulation of neuroinflammatory responses .

Case Study 1: Anticancer Activity

In a study published in Pharmaceuticals, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A research article in the Journal of Medicinal Chemistry explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for new antibiotic development .

Case Study 3: Neuroprotective Potential

A recent study investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The findings demonstrated that treatment with this compound reduced cognitive decline and oxidative stress markers in the brain, indicating its potential utility in neurodegenerative disease therapy .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit varied biological activities depending on substituents at positions C2, C4, C5, C6, and N8 . Below, we compare 6-methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one with key analogs, focusing on substitution patterns and their biochemical implications.

Substituent Effects at C2

  • Methylthio (-SCH₃): Present in the target compound, this group enhances lipophilicity and serves as a hydrogen bond acceptor. It is common in kinase inhibitors (e.g., PLK2 inhibitors) due to its ability to occupy hydrophobic pockets . Compared to amino (-NH₂) or chloro (-Cl) groups at C2, -SCH₃ improves metabolic stability by resisting oxidation (e.g., vs. hydroxylation by aldehyde oxidase) .
  • Amino (-NH₂): Derivatives like 2-amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one exhibit higher polarity, improving solubility but increasing susceptibility to metabolic degradation .

Substituent Effects at C6

  • Methyl (-CH₃) : The target compound’s C6 methyl group provides steric hindrance without significantly altering electronic properties. This contrasts with bulkier groups (e.g., 2,6-dichlorophenyl in CAS 185039-46-7), which enhance target affinity but reduce bioavailability .

Substituent Effects at N8

  • Hydrogen (H) : The target compound’s unsubstituted N8 allows flexibility in binding interactions. In contrast, cyclopentyl or hydroxyethyl groups (e.g., SOS1 inhibitors) enhance selectivity by fitting into specific protein pockets .
  • Methyl (-CH₃) : N8 methylation (e.g., CAS 185039-46-7) improves metabolic stability and modulates solubility .

Key Research Findings

Kinase Inhibition

  • The methylthio group at C2 in the target compound is critical for binding to PLK2, with an IC₅₀ of 0.8 nM reported for analogs . Comparatively, dichlorophenyl-substituted derivatives (e.g., CAS 185039-46-7) show enhanced potency (IC₅₀ < 0.1 nM) but lower solubility .
  • SOS1 inhibitors (e.g., 6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-8-(2-hydroxyethyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one) utilize bulky N8 substituents to block RAS activation, demonstrating the scaffold’s versatility .

Antimicrobial Activity

  • Derivatives with N8 alkylation (e.g., 8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7(8H)-one) exhibit broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) due to improved membrane penetration .

Metabolic Stability

  • The methylthio group at C2 reduces susceptibility to aldehyde oxidase-mediated metabolism compared to amino- or hydroxyl-substituted analogs, which undergo rapid 4-hydroxylation .

Biological Activity

6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one (CAS No. 211245-41-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C₈H₈N₃OS
  • Molecular Weight : 207.25 g/mol
  • CAS Number : 211245-41-9
  • PubChem ID : 1234763

The compound features a pyrido[2,3-d]pyrimidine core structure, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Various synthetic pathways have been reported, including the use of NaH in N-methyl-acetamide environments to facilitate the methylthio substitution at the desired position .

Antitumor Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class, including this compound, exhibit significant antitumor properties. These compounds have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Elevated CDK activity is often linked to cancer progression, making these inhibitors potential candidates for cancer therapy .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The IC₅₀ values for COX-2 inhibition were comparable to those of standard anti-inflammatory drugs such as celecoxib . This suggests that derivatives of pyrido[2,3-d]pyrimidin-7-one may serve as effective anti-inflammatory agents.

The substitution pattern at positions C5 and C6 of the pyrido[2,3-d]pyrimidine scaffold significantly influences biological activity and selectivity towards specific receptors. For instance, variations in these positions have been correlated with different therapeutic effects, such as antihypertensive and antidiabetic activities . The mechanism often involves modulation of receptor interactions and signal transduction pathways relevant to disease processes.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The compound exhibited potent cytotoxicity against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest at the G1 phase. These findings highlight its potential as a lead compound in cancer drug development.

Case Study 2: Anti-inflammatory Action

In another study focusing on inflammatory models in rats, administration of this compound led to a significant reduction in paw edema induced by carrageenan. The results indicated a marked decrease in pro-inflammatory cytokines and mediators like iNOS and COX-2, reinforcing its role as an anti-inflammatory agent .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC₅₀ Value (μmol)Reference
COX-2 InhibitionThis compound0.04 ± 0.02
CDK InhibitionVarious Pyrido[2,3-d]pyrimidinesVaries
CytotoxicityBreast Cancer Cell LinesPotentCase Study 1
Anti-inflammatoryCarrageenan-induced EdemaSignificantCase Study 2

Q & A

Basic: How can researchers optimize the synthetic yield of 6-Methyl-2-(methylthio)-8H-pyrido[2,3-d]pyrimidin-7-one derivatives?

Answer:
To improve yields, focus on substituent selection and reaction conditions. For example, introducing electron-withdrawing groups (e.g., halogens) at the 6-position of the pyrido[2,3-d]pyrimidin-7-one scaffold enhances reactivity during nucleophilic substitution. In a study, substituting the 6-position with 2,6-difluorophenyl increased yields to 92% compared to 62% for 2,6-dichlorophenyl derivatives . Additionally, using NaH in DMSO or Na₂SeO₃ for dehydrogenation of 5,6-dihydropyrido intermediates ensures high efficiency for aryl-substituted derivatives .

Basic: What analytical methods are critical for characterizing the structural integrity of 6-Methyl-2-(methylthio)-8H-pyrido[2,3-d]pyrimidin-7-one analogs?

Answer:
Key techniques include:

  • ¹H/¹³C-NMR : Assigns substituent positions and confirms regioselectivity. For example, δ 8.64 ppm (s, 1H) corresponds to the pyridine proton, while δ 2.64 ppm (s, 3H) confirms the methylthio group .
  • HRMS : Validates molecular weight (e.g., calculated M⁺: 319.0591; observed: 319.0591) .
  • X-ray crystallography : Resolves binding modes in kinase-inhibitor complexes, as demonstrated for Abl kinase co-crystals .

Advanced: How do structural modifications at the 2- and 6-positions influence Abl kinase inhibition and selectivity?

Answer:
Substitutions at the 2-phenylamino moiety (e.g., 3- or 4-position functionalization) improve Abl kinase binding and selectivity. For instance, adding hydrophilic groups at the 4-position enhances solubility and reduces off-target effects on Src or PDGFR kinases. Derivatives with 2-(4-morpholinophenylamino) groups showed >100-fold selectivity for Abl over other kinases . Conversely, bulky substituents at the 6-position (e.g., 2,6-dichlorophenyl) optimize steric complementarity within the ATP-binding pocket, increasing potency (IC₅₀ < 0.1 µM) .

Advanced: What strategies enhance selectivity between p38α MAPK and Abl kinase for pyrido[2,3-d]pyrimidin-7-one inhibitors?

Answer:
Modify the 2-amino substituent to exploit differences in kinase ATP-binding pockets. For p38α, 2-(tetrahydro-2H-pyran-4-ylamino) groups improve selectivity by aligning with the hydrophobic "gatekeeper" region (Thr106). In contrast, Abl selectivity is achieved with 2-(phenylamino) derivatives that avoid steric clashes with the Abl "DFG-out" conformation . Kinetic assays (e.g., KINOMEscan) are recommended to validate selectivity across 400+ kinases .

Advanced: How can computational docking guide the design of 6-Methyl-2-(methylthio) derivatives for kinase inhibition?

Answer:
Use Schrödinger’s Glide docking with OPLS-AA force fields to predict ligand poses. For Abl kinase, prioritize poses where the methylthio group occupies the hydrophobic back pocket, and the pyrido[2,3-d]pyrimidin-7-one core forms hydrogen bonds with Met318. Cross-validate with molecular dynamics simulations to assess binding stability .

Advanced: How should researchers reconcile conflicting data on cellular vs. enzymatic activity for pyrido[2,3-d]pyrimidin-7-ones?

Answer:
Discrepancies often arise from cell permeability or off-target effects. For example, a compound may show potent enzymatic inhibition (IC₅₀ = 10 nM) but poor cellular activity (EC₅₀ > 1 µM) due to efflux pumps. Address this by:

  • Measuring logP values to optimize lipophilicity (target logP = 2–3).
  • Using LC-MS to quantify intracellular drug concentrations .
  • Performing RNAi knockdowns to identify resistance mechanisms (e.g., ABC transporter overexpression) .

Basic: What in vitro assays are recommended to evaluate the pro-apoptotic effects of 6-Methyl-2-(methylthio) derivatives in CML models?

Answer:

  • Cellular assays : Use K562 (Bcr-Abl⁺) cell lines for apoptosis (Annexin V/PI staining) and proliferation (MTT) assays. Compare results to Imatinib-resistant variants (e.g., T315I mutants) .
  • Western blotting : Monitor phosphorylation of CrkL (Abl substrate) and caspase-3 cleavage .

Advanced: How can pharmacokinetic properties of 6-Methyl-2-(methylthio) derivatives be improved for oral administration?

Answer:

  • Solubility : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at the 2-position, as seen in R1487 (oral bioavailability >50%) .
  • Metabolic stability : Replace methylthio with trifluoromethyl to reduce CYP3A4-mediated oxidation .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions; aim for <95% binding .

Basic: What alternative synthetic routes exist for pyrido[2,3-d]pyrimidin-7-ones beyond dehydrogenation?

Answer:

  • Cyclocondensation : React 2-aminopyridine-3-carboxylates with thioureas to form the pyrimidine ring .
  • Microwave-assisted synthesis : Reduces reaction times from 24 hours to <1 hour for intermediates .

Advanced: Can 6-Methyl-2-(methylthio) derivatives exhibit off-target PDE5 inhibition, and how is this assessed?

Answer:
Yes, structural similarity to PDE5 inhibitors (e.g., sildenafil analogs) necessitates screening. Use:

  • Radioactive cAMP/cGMP assays to measure PDE5 activity.
  • Mutagenesis studies to identify critical binding residues (e.g., Gln817 in PDE5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.